molecular formula C15H22N4O3S B2657622 N-(2-(butyl(methyl)amino)ethyl)-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 898431-77-1

N-(2-(butyl(methyl)amino)ethyl)-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2657622
CAS No.: 898431-77-1
M. Wt: 338.43
InChI Key: DKHPMEJCGGFSLM-UHFFFAOYSA-N
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Description

N-(2-(Butyl(methyl)amino)ethyl)-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a thiazolo[3,2-a]pyrimidine derivative characterized by:

  • Core structure: A bicyclic thiazolo[3,2-a]pyrimidine ring with a 5-oxo group and a 3-methyl substituent.
  • 6-Carboxamide side chain: Modified with a butyl(methyl)aminoethyl group, which likely improves solubility and bioavailability compared to simpler alkyl or aryl substituents .

Properties

IUPAC Name

N-[2-[butyl(methyl)amino]ethyl]-7-hydroxy-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O3S/c1-4-5-7-18(3)8-6-16-12(20)11-13(21)17-15-19(14(11)22)10(2)9-23-15/h9,21H,4-8H2,1-3H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKHPMEJCGGFSLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)CCNC(=O)C1=C(N=C2N(C1=O)C(=CS2)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(butyl(methyl)amino)ethyl)-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of thiazole and pyrimidine rings. The general synthetic pathway can be summarized as follows:

  • Formation of Thiazolo-Pyrimidine Core : The initial step involves the construction of the thiazole and pyrimidine moieties through cyclization reactions.
  • Amidation : Subsequent amidation with appropriate amines leads to the final product.
  • Purification : The final compound is purified using techniques such as recrystallization or chromatography.

Pharmacological Profile

The biological activity of this compound has been evaluated in various studies, revealing its potential as a therapeutic agent.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance:

  • In vitro Studies : The compound showed an IC50 value of 16.23 μM against U937 human monocytic cells, indicating potent antiproliferative activity compared to standard drugs like etoposide (IC50 = 17.94 μM) .
Cell LineIC50 (μM)Reference Compound IC50 (μM)
U93716.2317.94
THP-1>20-

The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, it has been observed to modulate intracellular cAMP levels and affect the activity of GSK-3β, a critical regulator in cancer cell growth .

Other Biological Activities

In addition to its anticancer properties, this compound has shown promise in other areas:

  • Antimicrobial Activity : Compounds structurally related to this thiazolo-pyrimidine derivative have demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Streptococcus pyogenes .
Bacterial StrainMIC (μg/mL)
S. aureus0.03–0.06
S. pyogenes0.06–0.12

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Functional Groups : The presence of hydroxyl and carboxamide groups significantly enhances the biological activity.
  • Aliphatic Chains : Variations in the length and branching of aliphatic chains attached to the nitrogen atom have been shown to affect lipophilicity and receptor binding affinity.

Study on Anticancer Properties

A notable case study involved testing derivatives of this compound against various cancer cell lines:

  • Results : The compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, highlighting its potential for targeted therapy .

Research on Antimicrobial Efficacy

Another study focused on evaluating the antimicrobial properties of related compounds:

  • Findings : Several derivatives displayed potent antibacterial activity with low MIC values, suggesting a promising avenue for developing new antibiotics .

Scientific Research Applications

Anticancer Activity

Research has demonstrated that compounds with thiazolo-pyrimidine structures exhibit notable anticancer properties. For example, similar derivatives have shown effectiveness against various cancer cell lines, including cervical adenocarcinoma (HeLa) and breast cancer (MCF-7) cells . The mechanism often involves inhibition of tubulin polymerization, which is critical for cancer cell division.

Case Study: Antitumor Activity
A study evaluated a series of thiazolo-pyrimidine derivatives against several cancer cell lines. One particular derivative exhibited an IC50 value of 5.71 μM against breast cancer cells, outperforming the standard drug 5-fluorouracil (IC50 = 6.14 μM) . This highlights the potential of N-(2-(butyl(methyl)amino)ethyl)-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide in cancer therapy.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Thiazole derivatives have shown effectiveness against a range of bacteria and fungi, suggesting that similar thiazolo-pyrimidine compounds could possess broad-spectrum antimicrobial properties .

Case Study: Antimicrobial Screening
In vitro studies on related thiazole-pyridine hybrids demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with some compounds exhibiting higher potency than traditional antibiotics .

Neuroprotective Effects

Emerging research indicates that thiazolo-pyrimidine derivatives may possess neuroprotective properties. Compounds in this class have been studied for their ability to inhibit neuroinflammation and oxidative stress, which are implicated in neurodegenerative diseases .

Comparison with Similar Compounds

Research Findings and Data Tables

Crystallographic Parameters (Selected)

Parameter Compound B Compound C
Crystal System Triclinic (P1) Monoclinic (P21/c)
Unit Cell Dimensions a=9.542 Å, b=10.231 Å, c=12.876 Å a=15.296 Å, b=10.231 Å, c=20.876 Å
Density (g/cm³) 1.452 1.387
Hydrogen Bonds C–H···O (2.54–2.89 Å) C–H···O (2.45–2.92 Å)

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound with high purity?

The synthesis of thiazolo[3,2-a]pyrimidine derivatives typically involves multi-step reactions under controlled conditions. Key steps include:

  • Cyclocondensation : Reacting a thiazole precursor (e.g., 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester) with chloroacetic acid and a substituted benzaldehyde in glacial acetic acid/acetic anhydride under reflux (8–10 hours) .
  • Solvent Selection : Polar aprotic solvents like DMF or toluene are preferred for intermediate steps to stabilize reactive intermediates .
  • Catalysts : Sodium acetate or palladium catalysts improve yield in coupling reactions .

Critical Parameters :

ParameterOptimal RangeImpact on Yield/Purity
Temperature80–110°C (reflux)Higher yields at 110°C
Reaction Time8–12 hoursShorter times lead to impurities
Solvent RatioAcetic acid:Ac₂O (1:1)Ensures proper cyclization

Post-synthesis, recrystallization from ethyl acetate/ethanol (3:2) yields pure crystals .

Q. Which analytical techniques are most reliable for confirming structural integrity and purity?

Q. How can researchers resolve contradictions between spectroscopic data and computational modeling predictions?

Discrepancies (e.g., unexpected NOE correlations or DFT-calculated vs. observed bond angles) require:

  • Multi-Technique Validation : Cross-check SCXRD data with DFT-optimized geometries (e.g., Gaussian09 at B3LYP/6-31G* level) .
  • Dynamic Effects Analysis : Consider temperature-dependent NMR to assess conformational flexibility .
  • Crystallographic Refinement : Adjust H-atom positions using riding models (Uiso = 1.2–1.5Ueq) .

Case Study : A deviation of 0.224 Å in the pyrimidine ring puckering (SCXRD vs. DFT) was resolved by accounting for crystal packing forces .

Q. What strategies minimize side-product formation during synthesis?

Side products (e.g., over-oxidized thiazole rings or hydrolyzed esters) are mitigated by:

  • Stepwise Monitoring : Use inline FTIR to track carbonyl intermediates (e.g., C=O at 1680 cm⁻¹) .
  • Protecting Groups : Temporarily shield reactive hydroxyls with acetyl groups during cyclization .
  • Statistical Optimization : Apply Box-Behnken design to optimize solvent (DMF), temperature (100°C), and catalyst loading (0.5 mol% Pd) .

Yield Improvement Example :

ConditionSide Product (%)Yield (%)
Unoptimized15–2065
Optimized (DMF, Pd)<585

Q. What methodologies investigate interactions with biological targets like casein kinase 2 (CK2)?

Mechanistic studies involve:

  • Molecular Docking : AutoDock Vina predicts binding poses (e.g., ΔG = -9.2 kcal/mol for CK2) .
  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (Kd = 0.8–1.2 µM) .
  • Enzyme Assays : IC50 determination via ADP-Glo™ kinase assays (e.g., IC50 = 1.5 µM for CK2 inhibition) .

Structural Insights :

TargetKey Binding ResiduesInteraction Type
CK2 ATP-binding siteLys68, Glu81Hydrogen bonding
Hydrophobic pocketVal45, Phe113Van der Waals forces

Data Contradiction Analysis

Q. How should conflicting bioactivity data across studies be interpreted?

Variations in IC50 values (e.g., 1.5 µM vs. 5.2 µM for CK2 inhibition) may arise from:

  • Assay Conditions : Differences in ATP concentration (10 µM vs. 100 µM) .
  • Cell Permeability : LogP adjustments (e.g., from 2.1 to 3.5) enhance membrane penetration .
  • Metabolic Stability : Hepatic microsomal studies (t1/2 = 45 min) guide structural modifications .

Resolution Workflow :

  • Replicate assays under standardized conditions.
  • Use LC-MS/MS to quantify intracellular compound levels.
  • Perform QSAR modeling to prioritize derivatives with balanced LogP and potency .

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